molecular formula C36H61N11O10 B12584867 L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-lysyl-L-tyrosine CAS No. 647029-54-7

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-lysyl-L-tyrosine

Cat. No.: B12584867
CAS No.: 647029-54-7
M. Wt: 807.9 g/mol
InChI Key: MACPXQRUPNIOKK-LKFGXTQKSA-N
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Description

This hexapeptide features a unique N⁵-(diaminomethylidene) modification on its ornithine residue, distinguishing it from standard peptides. The sequence includes glutamine (N-terminal), ornithine (modified), isoleucine, threonine, lysine, and tyrosine (C-terminal).

Properties

CAS No.

647029-54-7

Molecular Formula

C36H61N11O10

Molecular Weight

807.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H61N11O10/c1-4-19(2)28(46-32(53)25(9-7-17-42-36(40)41)43-30(51)23(38)14-15-27(39)50)33(54)47-29(20(3)48)34(55)44-24(8-5-6-16-37)31(52)45-26(35(56)57)18-21-10-12-22(49)13-11-21/h10-13,19-20,23-26,28-29,48-49H,4-9,14-18,37-38H2,1-3H3,(H2,39,50)(H,43,51)(H,44,55)(H,45,52)(H,46,53)(H,47,54)(H,56,57)(H4,40,41,42)/t19-,20+,23-,24-,25-,26-,28-,29-/m0/s1

InChI Key

MACPXQRUPNIOKK-LKFGXTQKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

Preparation Methods

Solid Phase Peptide Synthesis (SPPS)

Process Steps:

  • Resin Selection : The choice of resin (e.g., Wang resin, Rink amide resin) is critical for successful synthesis.

  • Amino Acid Coupling : Protected amino acids are coupled to the resin using coupling reagents such as DIC (Diisopropylcarbodiimide) or HATU (Hexafluoro-phosphate azabenzotriazole tetramethyl uronium).

  • Deprotection : After each coupling step, protecting groups (e.g., Fmoc or Boc) are removed to expose the amino group for subsequent coupling.

  • Cleavage and Purification : Once synthesis is complete, the peptide is cleaved from the resin and purified, typically via HPLC (High Performance Liquid Chromatography).

Liquid Phase Synthesis

Process Steps:

  • Amino Acid Activation : Amino acids are activated using coupling agents in solution.

  • Sequential Addition : The activated amino acids are added in a specific order to form peptide bonds, with careful monitoring of reaction conditions.

  • Purification : Similar to SPPS, purification is achieved through methods like HPLC or ion-exchange chromatography.

Recombinant DNA Technology

Process Steps:

  • Gene Cloning : The gene encoding L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-lysyl-L-tyrosine is cloned into an expression vector.

  • Transformation : The vector is introduced into a suitable host organism (e.g., E. coli, yeast) for expression.

  • Protein Extraction and Purification : The expressed protein is harvested and purified using affinity chromatography or other techniques.

  • Characterization : The final product undergoes characterization through mass spectrometry and NMR spectroscopy to confirm its identity and purity.

  • Comparison of Preparation Methods

Method Advantages Disadvantages
Solid Phase Peptide Synthesis High purity, automation potential Limited to shorter peptides
Liquid Phase Synthesis Flexibility in reaction conditions Generally lower yield and purity
Recombinant DNA Technology High yield, suitable for large-scale production Time-consuming, requires specialized knowledge

Recent studies have indicated that peptides like this compound exhibit various biological activities such as immunomodulation and potential therapeutic effects in cancer treatment. The ability to synthesize these compounds efficiently is crucial for advancing research in drug development and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-lysyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-lysyl-L-tyrosine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-lysyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific biological context and the structure of the peptide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Shared Structural Features

  • N⁵-(diaminomethylidene)-L-ornithine motif: This modification appears in compounds like L-Valyl-L-threonyl-N⁵-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N⁵-(diaminomethylidene)-L-ornithyl-L-tyrosinamide () and N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-N²-methyl-L-ornithyl-N-ethyl-D-leucinamide (). This group likely enhances metal-ion binding or stabilizes tertiary structures .
  • Tyrosine residue : The C-terminal tyrosine is conserved in N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide (), suggesting shared roles in receptor interactions or phosphorylation .

Key Differences

Feature Target Compound Similar Compound () Similar Compound ()
Sequence Length 6 residues 14 residues 6 residues (with 3-nitro-L-tyrosine and methionine)
Modifications N⁵-(diaminomethylidene)-ornithine Acetylated N-terminus; methionine, tryptophan 3-nitro-L-tyrosine; methyl and ethyl groups on ornithine/leucine
Molecular Weight Not explicitly stated (estimated ~800–900 g/mol) 1664.88 g/mol Not stated, but nitro groups increase mass
Functional Implications Potential metal chelation or substrate mimicry Extended sequence may enable multi-target interactions Nitro group could enhance reactivity but reduce stability

Physicochemical Properties

  • Solubility : The target compound’s lack of nitro groups (cf. ) may improve aqueous solubility compared to nitrated analogs .
  • Stability: The diaminomethylidene group in the target and –6 compounds could confer resistance to proteolytic degradation versus unmodified peptides .

Biological Activity

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-lysyl-L-tyrosine is a complex peptide compound with significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C36H61N11O10C_{36}H_{61}N_{11}O_{10} . Its synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the peptide chain. The process includes:

  • Activation of Amino Acids : Using coupling reagents such as HBTU or DIC.
  • Coupling : Activated amino acids are coupled to the resin-bound peptide.
  • Deprotection : Temporary protecting groups are removed to facilitate subsequent coupling.
  • Cleavage and Purification : The completed peptide is cleaved from the resin and purified .

The biological activity of this compound is attributed to its interactions with various molecular targets, which can modulate cellular processes such as:

  • Enzyme Activity : It may act as an enzyme modulator, influencing metabolic pathways.
  • Receptor Binding : The compound can bind to specific receptors, potentially affecting signal transduction pathways.
  • Protein Interactions : It may participate in protein-protein interactions that are crucial for cellular function .

Biological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : Similar compounds have shown radical scavenging abilities due to the presence of phenolic structures .
  • Antibacterial Effects : Some derivatives have demonstrated antibacterial properties, suggesting potential therapeutic applications.
  • Antiproliferative Effects : Investigations into its effects on cell proliferation indicate possible applications in cancer therapy .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of L-Tyrosine derivatives, which share structural similarities with this compound. Results showed that these compounds effectively scavenge free radicals, highlighting their potential in preventing oxidative stress-related diseases .

Case Study 2: Antibacterial Activity

Another research project examined the antibacterial properties of peptide compounds similar to this compound. The findings revealed significant inhibition of bacterial growth, suggesting that these peptides could be developed into novel antibiotics .

Data Table: Summary of Biological Activities

Activity Type Description References
AntioxidantRadical scavenging ability
AntibacterialInhibition of bacterial growth
AntiproliferativeEffects on cancer cell proliferation
Enzyme ModulationInteraction with metabolic enzymes
Receptor BindingBinding affinity to specific receptors

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